molecular formula C19H15F2N3O3 B2678506 N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-26-5

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2678506
CAS No.: 898462-26-5
M. Wt: 371.344
InChI Key: BRSTWYUJQVJAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, while the ethanediamide moiety is incorporated through amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSTWYUJQVJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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